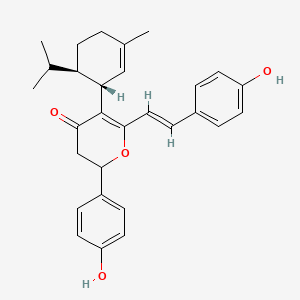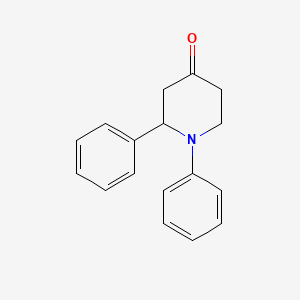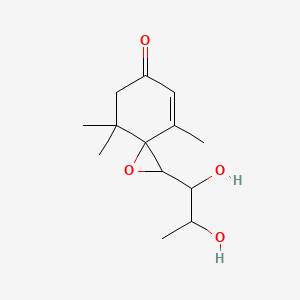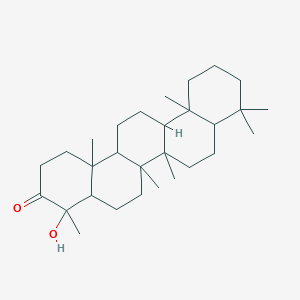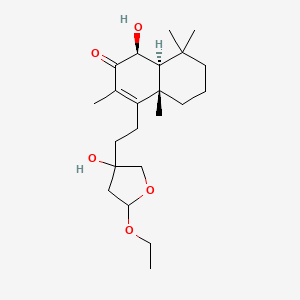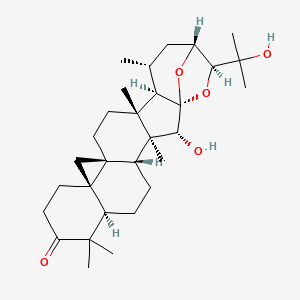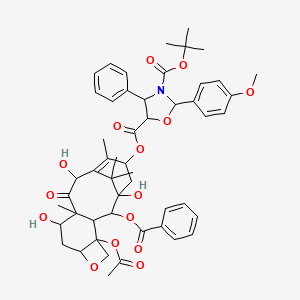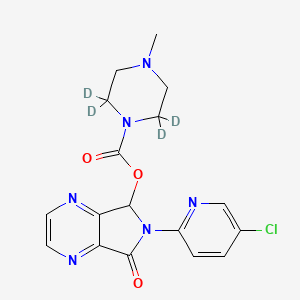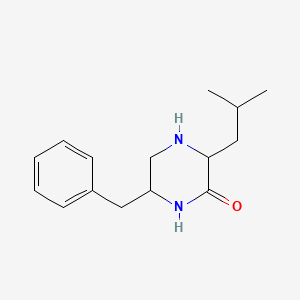
Pheleuin
Descripción general
Descripción
“Pheleuin” is a pyrazinone that has been found in human stool samples . It is produced by gut microbiota nonribosomal peptide synthetases . It is a pyrazinone derivative synthesized from a dipeptide aldehyde .
Molecular Structure Analysis
The molecular structure of Pheleuin is represented by the formula C15H18N2O . Its molecular weight is 242.3 . The InChi Code for Pheleuin is InChI=1S/C15H18N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,18) .
Physical And Chemical Properties Analysis
Pheleuin is a crystalline solid . It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml) .
Aplicaciones Científicas De Investigación
Genome-Wide Association Studies and Data Harmonization
The use of "Pheleuin" in scientific research is not directly specified. However, similar concepts and tools are employed in genetic research, such as the PhenX project. This initiative aims to identify high-priority measures for various research domains to facilitate replication and validation across studies, especially in genome-wide association studies. The PhenX Toolkit is a resource that offers a core set of high-quality measures for use in large-scale genomic studies, promoting data harmonization and increasing statistical power for identifying variants associated with complex diseases and interactions (Hamilton et al., 2011).
Bioinformatics and Gene Data Mining
The GeneCards Suite is another example of a tool used in scientific research that aligns with the intended function of Pheleuin. This comprehensive database enables researchers to navigate and inter-relate human genes, diseases, variants, and biological pathways. It supports phenotype prioritization for next-generation sequencing, leveraging extensive knowledge bases and aiding in clinical projects involving exome/genome NGS analyses (Stelzer et al., 2016).
Phage Research and Biotechnology
Phage research, particularly bacteriophage research, has significantly impacted biotechnology. It has led to the development of phage display technologies and applications in combating antibiotic-resistant bacterial infections. Genome sequencing and advances in phage biology have facilitated the development of phage-derived bacterial detection and treatment strategies, as well as methods to control phage effects in industrial settings (Petty et al., 2007).
Synthetic Biology and Phage-Based Applications
In synthetic biology, bacteriophage research has been pivotal. Phages have been used to build gene circuits, program biological systems, and as scaffolds for programmable biomaterials. Their specificity for hosts and engineering potential enhances their medical potential as antibacterial agents and diagnostics. Phage research also contributes to directed evolution platforms to enhance biological functions (Lemire et al., 2018).
Propiedades
IUPAC Name |
6-benzyl-3-(2-methylpropyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRTTXROEUKCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pheleuin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



